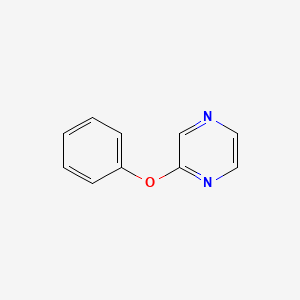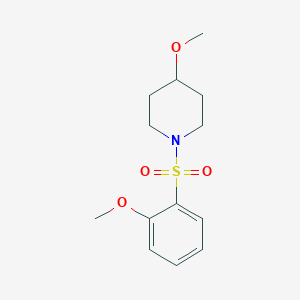![molecular formula C12H18N2OS B6583220 4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine CAS No. 1223200-95-0](/img/structure/B6583220.png)
4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . It’s a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . Thiazole itself is notable as a component of the vitamin thiamine (B1) .
Synthesis Analysis
Thiazoles have been synthesized through various methods. One common method involves the C-H substitution reaction of thiazole by the catalysis of the palladium/copper system .Molecular Structure Analysis
Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The calculated pi-electron density indicates that the C-5 atom can undergo electrophilic substitution and the C-2 atom is susceptible to nucleophilic substitution .Chemical Reactions Analysis
Thiazoles have been found to undergo various chemical reactions. For instance, they can participate in donor-acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a boiling point of 116–118°C .Wissenschaftliche Forschungsanwendungen
4-TMO has been studied extensively for its potential applications in various scientific fields. It has been used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 4-TMO has also been used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes and other inflammatory mediators. In addition, 4-TMO has been studied for its potential anti-cancer activities, as it has been shown to inhibit the growth of several types of cancer cells.
Wirkmechanismus
The exact mechanism of action of 4-TMO is not yet fully understood. However, it is thought to act by inhibiting the activity of various enzymes involved in inflammation and pain, such as COX-2 and 5-LOX. Additionally, 4-TMO has been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells, such as PI3K/Akt and NF-κB.
Biochemical and Physiological Effects
4-TMO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which can reduce inflammation and pain. Additionally, 4-TMO has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce the production of certain proteins involved in cell proliferation and survival, such as PI3K/Akt and NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-TMO in laboratory experiments has several advantages and limitations. One advantage is that 4-TMO is relatively easy to synthesize, as it can be synthesized from readily available starting materials. Additionally, 4-TMO is relatively non-toxic and has been shown to have a variety of biochemical and physiological effects. However, there are also some limitations to using 4-TMO in laboratory experiments. For example, 4-TMO is not very soluble in water and has a relatively low solubility in organic solvents, making it difficult to use in some experiments. Additionally, 4-TMO is relatively unstable and may degrade over time.
Zukünftige Richtungen
The potential applications of 4-TMO are still being explored. One potential future direction is to further investigate the anti-cancer effects of 4-TMO and to develop more effective and safe anti-cancer drugs based on 4-TMO. Additionally, further research is needed to explore the potential of 4-TMO as an anti-inflammatory and anti-oxidant agent. Additionally, further research is needed to explore the potential of 4-TMO as an inhibitor of other enzymes and proteins involved in inflammation and pain. Finally, further research is needed to explore the potential of 4-TMO as a therapeutic agent for other diseases, such as autoimmune diseases.
Synthesemethoden
4-TMO is synthesized through a condensation reaction between 1,3-thiazole-4-carboxaldehyde and octahydro-2H-1,4-benzoxazine. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and at a temperature of around 80-100°C. The reaction is highly efficient and yields a high yield of 4-TMO in just a few hours.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1,3-thiazol-4-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-4-12-11(3-1)14(5-6-15-12)7-10-8-16-9-13-10/h8-9,11-12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWUORNOPDEYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)CC3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583138.png)
![N-(2-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B6583151.png)
![N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583156.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6583171.png)
![N-(2,4-dimethoxyphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583172.png)
![3-butyl-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6583191.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6583198.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6583200.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B6583204.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6583205.png)



![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6583234.png)